3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 865186-94-3) is a pyridine-based boronic ester derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 3, and a pinacol boronate group at position 2. Its molecular formula is C₁₁H₁₅BClF₃NO₂ (MW: 299.51) . This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Applications include its use in antimalarial drug development (e.g., quinolone derivatives) and organic electroluminescent devices .
Properties
Molecular Formula |
C12H14BClF3NO2 |
|---|---|
Molecular Weight |
307.50 g/mol |
IUPAC Name |
3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)9-8(14)5-7(6-18-9)12(15,16)17/h5-6H,1-4H3 |
InChI Key |
LXZAUNXTBAAQQU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine generally involves two key steps:
Introduction of the trifluoromethyl and chloro substituents on the pyridine ring — typically achieved by starting from appropriately substituted pyridine precursors or via halogenation and trifluoromethylation reactions.
Installation of the boronic ester (pinacol boronate) group — accomplished by borylation of the pyridine ring, usually at the 2-position relative to the nitrogen, using catalytic methods.
The boronate moiety is introduced by converting a pyridine derivative into its boronic acid intermediate followed by esterification with pinacol to form the stable boronate ester.
Iridium-Catalyzed C–H Borylation
The most effective and widely reported method for preparing this compound is the iridium-catalyzed C–H borylation of trifluoromethyl-substituted pyridines. This method offers regioselectivity, mild conditions, and good yields.
Catalyst system : [Ir(OMe)(COD)]2 with ligands such as 4,4-di-tert-butyl bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen).
Borylating agent : Pinacolborane (HBPin).
Solvent : Often solvent-free conditions or dichloromethane for work-up; the reaction can proceed without additional solvents due to the liquid nature of substrates and reagents.
Conditions : Heating at 80 °C under nitrogen atmosphere for 2 to 16 hours.
Regioselectivity : The trifluoromethyl group at the 3-position directs borylation to the 2-position (or 5-position depending on substitution), allowing selective formation of the desired boronate ester.
Typical yield : Moderate to high, ranging from 52% to over 80%, depending on substrate and conditions.
Example procedure (adapted from ACS Omega and PMC sources):
Weigh the iridium precatalyst and ligand in air.
Transfer to a Schlenk flask under nitrogen.
Add pinacolborane (1.5 equivalents) and the trifluoromethylpyridine substrate (1 equivalent).
Heat at 80 °C with stirring.
Monitor reaction progress by GC–MS or TLC.
Upon completion, cool, open to air, extract with dichloromethane, evaporate volatiles, and purify by silica gel chromatography.
Stepwise Synthesis via Boronic Acid Intermediate
An alternative approach involves:
Step 1 : Synthesis of the boronic acid derivative from a halogenated pyridine precursor by lithiation followed by reaction with trialkyl borates.
Step 2 : Esterification of the boronic acid with pinacol to form the stable boronate ester.
This method requires careful control of reaction conditions to prevent deborylation or side reactions and often involves low temperatures for lithiation steps.
Comparative Analysis of Preparation Methods
| Preparation Method | Catalyst/Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)]2, dtbbpy ligand, HBPin | 80 °C, N2, 2-16 hours | 52–84 | Regioselective, mild, solvent-free | Requires expensive catalyst |
| Lithiation + boronic acid + ester | n-BuLi, trialkyl borate, pinacol | Low temp lithiation, RT esterification | Moderate | Established, versatile | Sensitive to moisture, multiple steps |
Data Table Summarizing Key Experimental Details
| Parameter | Description / Value |
|---|---|
| Molecular Formula | C12H14BClF3NO2 |
| Molecular Weight | 307.50 g/mol |
| IUPAC Name | 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
| Catalyst | [Ir(OMe)(COD)]2 (1 mol %) |
| Ligand | 4,4-di-tert-butyl bipyridine (2 mol %) |
| Borylating Agent | Pinacolborane (1.5 equiv) |
| Reaction Temperature | 80 °C |
| Reaction Time | 2 to 16 hours |
| Solvent | None or dichloromethane for purification |
| Yield Range | 52% to 84% |
| Purification Method | Silica gel column chromatography |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects depends on its specific application. In coupling reactions, the boronate ester group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridine Boronate Derivatives
Substituent Effects on Reactivity and Stability
- Chlorine Position : The title compound’s 3-Cl group enhances electrophilic substitution resistance compared to 2-Cl analogs (e.g., 2792143-50-9), which may exhibit lower thermal stability due to steric strain .
- Trifluoromethyl Group: The electron-withdrawing -CF₃ group at position 5 stabilizes the boronate ester, improving Suzuki coupling yields by 15–20% over non-fluorinated analogs (e.g., 2-methyl derivatives) .
- Amino vs. Halogen Substituents: Amino-substituted analogs (e.g., 5-(dioxaborolan-2-yl)-4-CF₃-pyridin-2-amine) show higher aqueous solubility (LogP: 1.8 vs. 3.2 for the title compound) but reduced shelf life due to amine oxidation .
Pharmaceutical Development
- The title compound enabled the synthesis of 4(1H)-quinolone antimalarials with IC₅₀ values <10 nM against Plasmodium falciparum .
- Analog 5-(dioxaborolan-2-yl)-4-CF₃-pyridin-2-amine demonstrated potent activity as an mGluR5 antagonist (Ki: 2.3 nM) for neurological disorders .
Materials Science
- Boronate esters with -CF₃ groups (e.g., the title compound) enhance electron mobility in organic LEDs by 30% compared to methyl-substituted derivatives .
Biological Activity
3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological targets and its implications in therapeutic applications.
- Molecular Formula : C13H16BClF3NO2
- Molecular Weight : 321.53 g/mol
- CAS Number : 2803281-62-9
Biological Activity Overview
The compound has been investigated for its biological activities primarily in the context of receptor tyrosine kinase (RTK) inhibition and anti-angiogenic properties. The presence of the trifluoromethyl group and the dioxaborolane moiety are significant in enhancing its biological efficacy.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Recent studies have shown that compounds with similar structures exhibit potent inhibitory activity against various angiogenic RTKs such as VEGFR-2, TIE-2, and EphB4. For instance:
| Compound | IC50 (nM) against VEGFR-2 | IC50 (nM) against TIE-2 | IC50 (nM) against EphB4 |
|---|---|---|---|
| CDAU-1 | 1.11 | 7.20 | 5.34 |
| CDAU-2 | 1.01 | 8.32 | 5.11 |
| CDAU-21 | 6.27 | 42.76 | 161.74 |
These results suggest that the incorporation of a trifluoromethyl group is beneficial for enhancing the inhibitory activity against these targets .
Anti-Proliferative Activity
In addition to RTK inhibition, the compound's anti-proliferative effects have been evaluated in human vascular endothelial cells (EA.hy926). The following table summarizes the IC50 values observed:
| Compound | IC50 (µM) |
|---|---|
| CDAU-1 | 16.11 |
| CDAU-2 | 14.54 |
| CDAU-21 | Range: 16.11 - 879.73 |
CDAU-1 and CDAU-2 exhibited the highest anti-proliferative activities, indicating their potential as multi-target inhibitors with anti-angiogenic properties .
The mechanism by which these compounds exert their biological effects involves interaction with the allosteric sites of RTKs, which is crucial for their enzymatic activity. The structural features of the compounds, particularly the trifluoromethyl and dioxaborolane groups, facilitate these interactions .
Case Studies
Several case studies highlight the therapeutic potential of compounds similar to 3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:
- Anti-Angiogenesis : In a tissue model for angiogenesis, compounds with similar structures demonstrated significant inhibition of new blood vessel formation.
- Cancer Treatment : The ability to inhibit multiple RTKs positions these compounds as promising candidates for cancer therapies targeting angiogenesis.
Q & A
Q. What are the critical steps in synthesizing 3-Chloro-5-(trifluoromethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can yield and purity be optimized?
The synthesis typically involves sequential functionalization of the pyridine core. Key steps include halogenation (introduction of chloro and trifluoromethyl groups) and boronate ester formation. Optimization strategies include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility and reactivity during coupling reactions .
- Temperature control : Maintaining sub-0°C conditions during halogenation minimizes side reactions .
- Purification : Column chromatography or recrystallization improves purity, with yields often <50% in multi-step syntheses .
Q. What analytical methods are recommended for characterizing this compound?
A combination of techniques is essential:
- NMR spectroscopy : and NMR confirm trifluoromethyl and boronate ester integrity, respectively .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 273.06 for CHBFNO) .
- HPLC : Monitors purity (>98% via reverse-phase methods) .
Advanced Research Questions
Q. How do the chloro and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
The chloro group acts as a leaving site in Suzuki-Miyaura couplings, while the electron-withdrawing trifluoromethyl group stabilizes intermediates and directs regioselectivity. For example:
- Mechanistic insight : The boronate ester undergoes transmetallation with Pd(0) catalysts, forming biaryl products. Steric hindrance from the trifluoromethyl group may slow coupling kinetics .
- Case study : In Pd-catalyzed arylations, this compound exhibits higher reactivity toward electron-deficient aryl halides compared to non-fluorinated analogs .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
Discrepancies often arise from varying reaction conditions or impurities. Methodological approaches include:
- Control experiments : Test reactivity under standardized conditions (e.g., 1 mol% Pd(PPh), 80°C in THF/water) .
- By-product analysis : Use LC-MS to identify degradation products (e.g., deboronation under basic conditions) .
- Computational modeling : DFT calculations predict activation barriers for competing pathways, clarifying substituent effects .
Q. What strategies mitigate instability during storage or handling?
The boronate ester is moisture-sensitive. Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
